molecular formula C25H25N3O4S B565094 o-Toluoyl-5-hydroxy Omeprazole Sulfide CAS No. 120003-78-3

o-Toluoyl-5-hydroxy Omeprazole Sulfide

Cat. No.: B565094
CAS No.: 120003-78-3
M. Wt: 463.552
InChI Key: LQJIZEQSBXNIDM-UHFFFAOYSA-N
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Description

o-Toluoyl-5-hydroxy Omeprazole Sulfide is a derivative of Omeprazole, a well-known proton pump inhibitor (PPI). This compound is structurally characterized by the presence of an o-toluoyl group and a hydroxyl substitution at the 5-position of the benzimidazole ring (Figure 1). Its synthesis involves enzymatic or chemical modification of Omeprazole Sulfide, an intermediate in Omeprazole metabolism, through hydroxylation and subsequent conjugation with o-toluoyl groups . The compound serves as an analytical standard in pharmacokinetic and metabolic studies, aiding in the quantification of Omeprazole-related metabolites .

Properties

IUPAC Name

[4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-5-methylpyridin-3-yl]methyl 2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c1-15-7-5-6-8-19(15)24(29)32-13-17-12-26-22(16(2)23(17)31-4)14-33-25-27-20-10-9-18(30-3)11-21(20)28-25/h5-12H,13-14H2,1-4H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJIZEQSBXNIDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OCC2=CN=C(C(=C2OC)C)CSC3=NC4=C(N3)C=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676165
Record name (4-Methoxy-6-{[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-5-methylpyridin-3-yl)methyl 2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120003-78-3
Record name (4-Methoxy-6-{[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-5-methylpyridin-3-yl)methyl 2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thioether Formation

The thioether linkage is established via nucleophilic substitution, where the thiol group of 5-methoxy-1H-benzimidazole-2-thiol attacks the methylene carbon of 4-methoxy-3,5-dimethyl-2-pyridinylmethanol. This reaction typically employs toluene as a solvent and diisopropylethylamine (DIPEA) as a base to deprotonate the thiol group, enhancing nucleophilicity.

Key Reaction Parameters:

  • Temperature: 25–35°C

  • Catalyst: Titanium(IV) isopropoxide (0.1–0.3 equiv)

  • Oxidizing Agent: Cumene hydroperoxide (1.1 equiv)

  • Yield: 74–91%

Introduction of the o-Toluoyl Group

The o-toluoyl moiety is introduced via esterification or acylation reactions. This step modifies the hydroxyl group at the 5-position of the benzimidazole ring, enhancing the compound’s metabolic stability.

Acylation with o-Toluoyl Chloride

The hydroxyl group undergoes acylation using o-toluoyl chloride in anhydrous dichloromethane (DCM). Triethylamine (TEA) is added to scavenge HCl, preventing side reactions.

Optimized Conditions:

  • Molar Ratio: 1:1.2 (hydroxyl group:toluoyl chloride)

  • Reaction Time: 4–6 hours at 0–5°C

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane 1:3)

  • Purity: >98% (HPLC)

Hydroxylation at the 5-Position

The hydroxyl group at the 5-position is introduced via oxidative demethylation or direct hydroxylation. Industrial protocols favor enzymatic hydroxylation for stereoselectivity, while laboratory-scale methods use metal-catalyzed oxidation.

Metal-Catalyzed Oxidation

Molybdenyl acetylacetonate (Mo(acac)₂) in methanol/water mixtures at 0–5°C selectively hydroxylates the 5-methoxy group. Hydrogen peroxide (35%) serves as the oxidizing agent.

Representative Data:

ParameterValue
Catalyst Loading3% w/w
Reaction Time3 hours
Yield91–92%
Purity>98% (HPLC)

This method minimizes sulfone formation (<0.2%), a common side reaction during oxidation.

Sulfide Group Stabilization and Purification

The sulfide group in this compound is prone to oxidation, necessitating inert atmosphere handling and antioxidant additives (e.g., ascorbic acid). Final purification involves recrystallization from methyl ethyl ketone (MEK) or toluene/methanol mixtures.

Recrystallization Protocol

  • Dissolve crude product in MEK at 50°C.

  • Cool to 10–15°C and add methanolic potassium hydroxide (1:1 molar ratio).

  • Filter and wash with cold MEK.

  • Dry under vacuum at 40–45°C for 6–8 hours.

Outcome:

  • Crystalline Form: Monoclinic

  • Purity: 99.7% (HPLC)

  • Chiral Purity: 99.9% (for enantiomerically pure forms)

Comparative Analysis of Synthetic Routes

The table below contrasts laboratory-scale and industrial methods:

ParameterLaboratory-ScaleIndustrial-Scale
Catalyst Mo(acac)₂Titanium(IV) isopropoxide
Solvent Methanol/waterToluene
Yield 91–92%74–79%
Purity >98%96–97%
Cost HighLow

Industrial processes prioritize cost-effectiveness and scalability, while laboratory methods focus on purity and stereochemical control.

Challenges and Optimization Strategies

Sulfone Formation Mitigation

Sulfone derivatives are the primary impurities (up to 2.67% in early protocols). Strategies to suppress sulfone formation include:

  • Low-Temperature Oxidation: Maintaining reactions at 0–5°C.

  • Catalyst Modulation: Using Mo(acac)₂ instead of tungstate-based catalysts reduces overoxidation.

Enantiomeric Control

Chiral resolution is achieved via diethyl tartrate-mediated asymmetric oxidation. For example, L-(+)-diethyl tartrate with titanium(IV) isopropoxide yields the S-enantiomer with >99.9% enantiomeric excess (ee) .

Chemical Reactions Analysis

o-Toluoyl-5-hydroxy Omeprazole Sulfide undergoes various chemical reactions, including:

Scientific Research Applications

o-Toluoyl-5-hydroxy Omeprazole Sulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of o-Toluoyl-5-hydroxy Omeprazole Sulfide involves its role as an intermediate in the metabolism of omeprazole. Omeprazole is a proton pump inhibitor that reduces gastric acid secretion by inhibiting the H+/K+ ATPase enzyme in the stomach lining. The hydroxylation and other modifications of omeprazole sulfide can affect its binding affinity and activity, providing insights into the molecular targets and pathways involved in its pharmacological effects.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features, metabolic pathways, and pharmacological activities of o-Toluoyl-5-hydroxy Omeprazole Sulfide and related compounds:

Compound Structural Features Metabolic Pathway Enzyme Inhibition Synthesis Method
This compound o-Toluoyl group, hydroxyl at C5 CYP2C19-mediated hydroxylation Not explicitly reported Enzymatic/chemical modification of Omeprazole Sulfide
Omeprazole Sulfide Lacks sulfoxide group; sulfide bond CYP3A4 and CYP2C19 oxidation Non-inhibitory (cannot form sulfenamide) Kuhler’s method using NaOH
Omeprazole Sulfone Sulfone group CYP3A4-mediated oxidation Not directly inhibitory Oxidation of Omeprazole
5-O-Desmethyl Omeprazole Sulfide Desmethylation at O5, sulfide bond Demethylation Proton pump inhibitor (binds H+/K+ ATPase) Alkaline hydrolysis of acetamide intermediates
5-Hydroxy Omeprazole Hydroxyl at C5, sulfoxide group CYP2C19 hydroxylation Active metabolite of Omeprazole Biotransformation via hepatic CYP2C19

Pharmacological and Metabolic Insights

  • Enzyme Inhibition: Omeprazole Sulfide: Unlike Omeprazole, the sulfide derivative cannot form the sulfenamide intermediate required for covalent binding to H+/K+ ATPase. It competes with Omeprazole for binding sites, reducing its inhibitory efficacy by 50% at 10 mM concentrations . 5-O-Desmethyl Omeprazole Sulfide: This compound acts as a covalent inhibitor of H+/K+ ATPase, forming disulfide bonds with cysteine residues in the enzyme’s α-subunit .
  • Metabolic Pathways :

    • This compound is derived from Omeprazole Sulfide via hydroxylation (CYP2C19) and subsequent conjugation .
    • Omeprazole Sulfone, a primary CYP3A4 metabolite, is pharmacologically inert but serves as a marker for metabolic stability .
  • Synthetic Challenges :

    • Omeprazole Sulfide : Synthesized via nucleophilic substitution using 2-mercapto-5-methoxybenzene imidazole and 2-chloromethyl-4-methoxy-3,5-lutidine. Purification requires precise crystallization to ensure purity .
    • This compound : Requires additional steps, such as enzymatic hydroxylation and o-toluoyl conjugation, increasing synthesis complexity .

Solubility and Physicochemical Properties

  • Omeprazole Sulfide: Solubility data in organic solvents (ethanol, acetone, methanol) have been extensively studied, with temperature-dependent crystallization critical for purification .
  • This compound: No solubility data are available, highlighting a research gap. Its hydrophilicity is expected to differ due to the hydroxyl and toluoyl groups.

Analytical and Clinical Relevance

  • This compound : Used as an analytical standard to quantify metabolites in pharmacokinetic studies .
  • 5-Hydroxy Omeprazole: A major metabolite used to assess CYP2C19 activity, with stereoselective metabolic ratios aiding in phenotyping .
  • Omeprazole Sulfone : Monitored in drug formulations to ensure purity and stability .

Biological Activity

o-Toluoyl-5-hydroxy Omeprazole Sulfide is a derivative of omeprazole, a widely used proton pump inhibitor (PPI) known for its ability to reduce gastric acid secretion. This compound is primarily studied for its biological activity, particularly in relation to the metabolism and pharmacokinetics of omeprazole and its metabolites. Understanding its biological activity is crucial for developing new therapeutic strategies and enhancing existing drug formulations.

The biological activity of this compound is closely linked to its role as an intermediate in the metabolism of omeprazole. As a PPI, omeprazole exerts its effects by inhibiting the H+/K+ ATPase enzyme in the gastric epithelium, thereby reducing gastric acid production. The sulfide derivative may influence the binding affinity and activity of omeprazole through hydroxylation and other metabolic modifications, providing insights into its pharmacological effects.

Biological Pathways

Research indicates that this compound can be utilized to investigate various biological pathways associated with omeprazole metabolism. This includes studying interactions with cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, which are responsible for the hydroxylation of omeprazole. The compound's influence on these pathways can help elucidate the mechanisms underlying drug metabolism and potential side effects .

Pharmacokinetics

Pharmacokinetic studies have shown that the metabolism of omeprazole and its derivatives, including this compound, can be significantly affected by various factors such as dietary components (e.g., grapefruit juice) and genetic polymorphisms in metabolizing enzymes. For instance, grapefruit juice has been shown to decrease the area under the plasma concentration-time curve (AUC) for omeprazole sulphone, indicating altered metabolism in vivo .

Case Studies

Several studies have explored the biological activity of omeprazole derivatives:

  • Grapefruit Juice Interaction : A crossover study demonstrated that grapefruit juice reduced the AUC of omeprazole sulphone by approximately 20%, highlighting how dietary factors can influence drug metabolism .
  • CYP2C19 Polymorphism : Research has shown that individuals with different CYP2C19 genotypes exhibit varied pharmacokinetic profiles for omeprazole and its metabolites. Extensive metabolizers (EMs) and poor metabolizers (PMs) show significant differences in the elimination rates of omeprazole sulphone, with PMs exhibiting a longer half-life .
  • Therapeutic Applications : Investigations into the anticancer properties of PPIs suggest that metabolites like 5-hydroxy lansoprazole sulfide may have enhanced activity against fatty acid synthase (FASN), a target in cancer therapy. This raises questions about whether similar activities could be observed with this compound .

Data Table: Summary of Key Research Findings

Study FocusFindingsReference
Grapefruit Juice InteractionReduced AUC for omeprazole sulphone by 20%
CYP2C19 PolymorphismSignificant differences in elimination rates between EMs and PMs
Anticancer ActivityPotential inhibition of FASN by PPIs and their metabolites

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